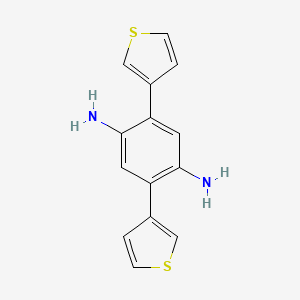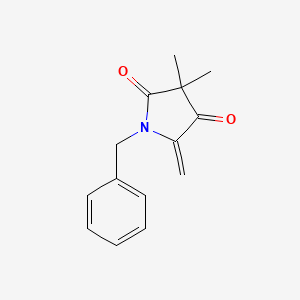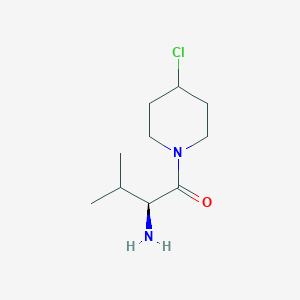![molecular formula C11H14N2 B11756748 2-(But-3-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11756748.png)
2-(But-3-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(But-3-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound that features both an imidazo[1,2-a]pyridine core and a but-3-yn-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common method involves the use of N-(prop-2-yn-1-yl)pyridin-2-amines as starting materials. The Sandmeyer reaction is often employed, which involves the reaction of these amines with various reagents to form the desired imidazo[1,2-a]pyridine ring system .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(But-3-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the nitrogen atoms in the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
2-(But-3-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(But-3-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1-butyl-1H-1,2,3-triazol-1-yl)pyridine: Similar in having a pyridine core with alkynyl substituents.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains a but-1-en-3-yn-1-yl group, similar to the but-3-yn-1-yl group in the target compound.
Uniqueness
2-(But-3-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is unique due to its specific combination of the imidazo[1,2-a]pyridine core and the but-3-yn-1-yl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H14N2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-but-3-ynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H14N2/c1-2-3-6-10-9-13-8-5-4-7-11(13)12-10/h1,9H,3-8H2 |
InChI Key |
MLWAPNXAXFPBFG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC1=CN2CCCCC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11756672.png)
![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, 2-[(1R)-1-phenylethyl]-, ethyl ester, (1S,3R,4R)-](/img/structure/B11756674.png)
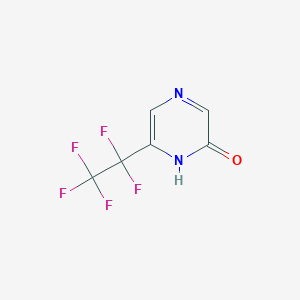

![[(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756704.png)
![Tert-butyl 1-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B11756712.png)
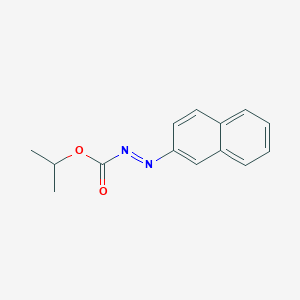
![Tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11756721.png)
![5-Methoxy-4-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11756726.png)

